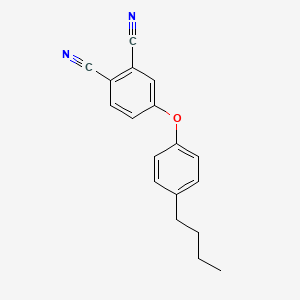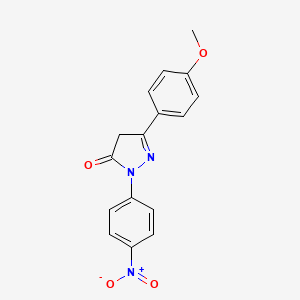
4-(4-Butylphenoxy)benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Butylphenoxy)benzene-1,2-dicarbonitrile is an organic compound characterized by its unique structure, which includes a butyl group attached to a phenoxybenzene core with two nitrile groups at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butylphenoxy)benzene-1,2-dicarbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-butylphenol and 1,2-dibromobenzene.
Formation of Phenoxybenzene: 4-Butylphenol reacts with 1,2-dibromobenzene in the presence of a base such as potassium carbonate (K₂CO₃) and a palladium catalyst (Pd/C) under reflux conditions to form 4-(4-butylphenoxy)benzene.
Introduction of Nitrile Groups: The resulting 4-(4-butylphenoxy)benzene is then subjected to a cyanation reaction using copper(I) cyanide (CuCN) in the presence of a suitable solvent like dimethylformamide (DMF) to introduce the nitrile groups at the 1 and 2 positions, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Butylphenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The butyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The nitrile groups can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: 4-(4-Butylphenoxy)benzoic acid or 4-(4-Butylphenoxy)benzaldehyde.
Reduction: 4-(4-Butylphenoxy)benzene-1,2-diamine.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
4-(4-Butylphenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism by which 4-(4-Butylphenoxy)benzene-1,2-dicarbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(4-tert-Butylphenoxy)benzene-1,2-dicarbonitrile: Similar structure but with a tert-butyl group instead of a butyl group.
4-(4-Methoxyphenoxy)benzene-1,2-dicarbonitrile: Contains a methoxy group instead of a butyl group.
4-(4-Chlorophenoxy)benzene-1,2-dicarbonitrile: Contains a chlorine atom instead of a butyl group.
Uniqueness
4-(4-Butylphenoxy)benzene-1,2-dicarbonitrile is unique due to the presence of the butyl group, which can influence its hydrophobicity and overall chemical reactivity
Properties
Molecular Formula |
C18H16N2O |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
4-(4-butylphenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C18H16N2O/c1-2-3-4-14-5-8-17(9-6-14)21-18-10-7-15(12-19)16(11-18)13-20/h5-11H,2-4H2,1H3 |
InChI Key |
MRRDTSHEZGVAFW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[disulfanediylbis(4,5,6,7-tetrahydro-1-benzothiene-3,2-diyl)]dibenzamide](/img/structure/B10867752.png)
![3-[(4,6-dimethylpyrimidin-2-yl)amino]-7,8-dimethoxy-10,10a-dihydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10867761.png)
![N-(5-bromo-1,3-thiazol-2-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B10867777.png)
![4-{3-[(2-Amino-3-ethoxy-3-oxopropyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B10867780.png)
![2-[(2-methylphenoxy)methyl]-3-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B10867783.png)
![4-methoxy-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10867792.png)
![4-[2-({[3-(Propan-2-yloxy)propyl]carbamothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B10867806.png)
![1,4,5,7-tetramethyl-6-[5-methyl-4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B10867809.png)
![(2E)-3-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enoic acid](/img/structure/B10867811.png)
![7-(4-bromobenzyl)-8-[(3-ethoxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10867814.png)
![N-{[2-(5-fluoro-1H-indol-3-yl)ethyl]carbamoyl}-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B10867815.png)
![4-[8,9-Dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]phenyl methyl ether](/img/structure/B10867827.png)

![N-(1,3-benzothiazol-2-yl)-4-chloro-N'-[(4-chlorophenyl)carbonyl]benzohydrazide](/img/structure/B10867840.png)
